molecular formula C14H8F3NO5 B5891051 3(2-Nitro-4-trifluoromethylphenoxy) benzoic acid

3(2-Nitro-4-trifluoromethylphenoxy) benzoic acid

Cat. No.: B5891051
M. Wt: 327.21 g/mol
InChI Key: KSLLBEMKXSLYGY-UHFFFAOYSA-N
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Description

3(2-Nitro-4-trifluoromethylphenoxy) benzoic acid is an aromatic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenoxy benzoic acid structure

Chemical Reactions Analysis

Types of Reactions

3(2-Nitro-4-trifluoromethylphenoxy) benzoic acid undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

Major Products

    Nitration: Formation of nitro-substituted derivatives.

    Reduction: Formation of amino-substituted derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3

Properties

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO5/c15-14(16,17)9-4-5-12(11(7-9)18(21)22)23-10-3-1-2-8(6-10)13(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLLBEMKXSLYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Hydroxybenzoic acid (13.8 g) in dry dimethylformamide (100 ml) was heated and stirred for 7 hours at 100° with anhydrous potassium carbonate (26 g) and 4-chloro-3-nitrobenzotrifluoride (22.5 g). The mixture was then evaporated to a small volume under reduced pressure and diluted with water. With warming, a dark solution was obtained. Acidification gave a white precipitate; this was washed with water and recrystallised from a mixture of methanol and water to give 3(2-nitro-4-trifluoromethylphenoxy) benzoic acid (24 g).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two

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